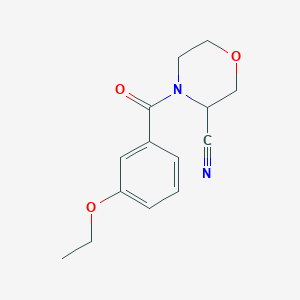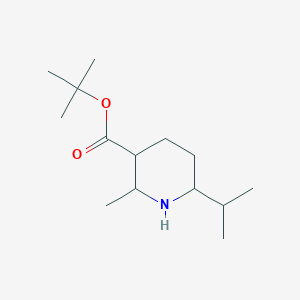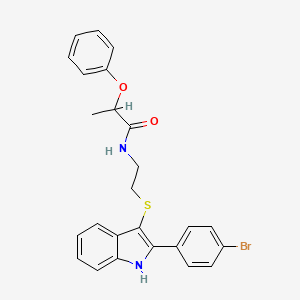
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide, commonly known as BPIQ, is a novel compound that has shown promising results in scientific research. BPIQ belongs to the class of indole-based compounds and has been synthesized using a multi-step method.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds containing bromophenyl and thioether groups have been explored for their antimicrobial properties. For instance, derivatives synthesized from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide have shown promising in vitro antimicrobial activities. Such compounds could serve as a starting point for the development of new antimicrobial agents with potential applications in fighting bacterial and fungal infections (Gad-Elkareem et al., 2011).
Antipathogenic Properties
Similarly, acylthioureas with bromophenyl substituents have been tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This indicates potential applications in developing treatments or coatings to reduce biofilm-related infections.
Synthesis of Heterocyclic Compounds
The structural motifs present in N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide are conducive to the synthesis of heterocyclic compounds. Research into similar structures has led to the development of various heterocyclic derivatives with potential pharmacological activities. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives from similar precursors has paved the way for creating compounds with diverse biological activities (Gad-Elkareem et al., 2011).
Potential as Anti-inflammatory Agents
Compounds bearing thiazole and bromophenyl groups have been investigated for their anti-inflammatory properties. The synthesis and biological evaluation of such molecules have revealed their potential as anti-inflammatory agents, suggesting that similar compounds could be explored for their efficacy in treating inflammation-related disorders (Thabet et al., 2011).
Anticancer Properties
Bromophenol derivatives, including those with indolin-2-one moieties, have shown significant anticancer activities, particularly against lung cancer cell lines. These studies suggest that structurally similar compounds might possess valuable anticancer properties, making them potential candidates for anticancer drug development (Guo et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity on human tumor cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it might interact with its targets through a process known as suzuki–miyaura coupling . This is a type of cross-coupling reaction, where the compound could potentially bind to its target and induce a series of chemical reactions.
Biochemical Pathways
It’s possible that the compound could affect pathways related to cell growth and proliferation, given its potential cytotoxic activity
Result of Action
Based on its potential cytotoxic activity , it might induce cell death in cancer cells
Propiedades
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2S/c1-17(30-20-7-3-2-4-8-20)25(29)27-15-16-31-24-21-9-5-6-10-22(21)28-23(24)18-11-13-19(26)14-12-18/h2-14,17,28H,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACSHAQTRXMJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
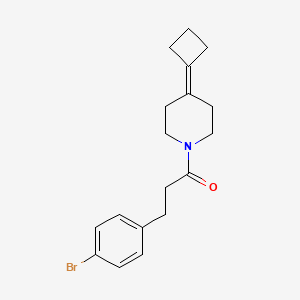
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)
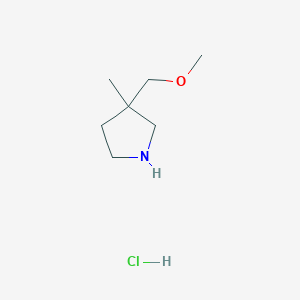

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)
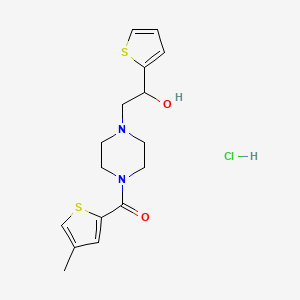
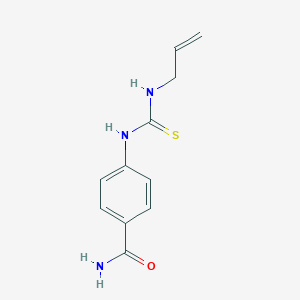

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
